molecular formula C17H19NO3 B12922582 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-74-4

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12922582
CAS No.: 55376-74-4
M. Wt: 285.34 g/mol
InChI Key: KPDIXEGADMHTCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological activity .

Scientific Research Applications

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The quinoline ring structure allows it to intercalate into DNA, thereby interfering with its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

55376-74-4

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

6-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,21)

InChI Key

KPDIXEGADMHTCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O

Origin of Product

United States

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